tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Catalog No.
S734917
CAS No.
154970-45-3
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS Number

154970-45-3

Product Name

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

IUPAC Name

tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3

InChI Key

BZBMBZJUNPMEBD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1CC2CC1C=C2

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC1C=C2

Synthesis and Characterization:

tBBE is an organic molecule synthesized through various methods, including Diels-Alder reactions and functional group transformations. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While tBBE itself doesn't have extensively documented applications in scientific research, it serves as a valuable precursor molecule for the synthesis of more complex and functionally diverse compounds. Here are some potential applications:

  • Building Block for Drug Discovery: tBBE can be used as a starting material for the synthesis of novel drug candidates, particularly those targeting specific biological processes. Researchers can modify the tBBE scaffold to introduce various functional groups, potentially leading to compounds with desired pharmacological properties [].
  • Material Science Applications: The bicyclic structure of tBBE makes it an interesting candidate for exploring its potential applications in material science. Studies suggest its derivatives could be useful in the development of new polymers or functional materials [].
  • Organic Synthesis Intermediate: tBBE can be employed as a versatile intermediate in organic synthesis due to the presence of the reactive ester group. This functional group allows for further chemical transformations, enabling the synthesis of various other complex molecules [].

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound characterized by a bicyclo[2.2.1]heptene structure with a tert-butyl ester functional group. Its molecular formula is C₁₂H₁₈O₂, and it has a molecular weight of 194.27 g/mol. The compound is notable for its unique bicyclic framework, which contributes to its chemical reactivity and potential applications in organic synthesis and pharmaceuticals .

The chemical reactivity of tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be attributed to the presence of the carboxylate group, which can undergo various transformations:

  • Esterification: The compound can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cycloaddition Reactions: The double bond in the bicyclic structure can participate in cycloaddition reactions, such as Diels-Alder reactions, making it useful in synthetic organic chemistry .

The synthesis of tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves several steps:

  • Formation of Bicyclo[2.2.1]heptene Framework: This can be achieved through the reaction of cyclopentadiene with an appropriate dienophile.
  • Carboxylation: The bicyclic intermediate can be treated with carbon dioxide or a carboxylic acid derivative to introduce the carboxylate group.
  • Esterification: Finally, the introduction of the tert-butyl group can be accomplished through esterification with tert-butanol under acidic conditions .

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has potential applications in various fields:

  • Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Fragrance Industry: Similar compounds are often used in the formulation of fragrances and flavorings due to their pleasant olfactory properties .

Interaction studies involving tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate are crucial for understanding its pharmacokinetics and pharmacodynamics:

  • Absorption and Distribution: The compound has been noted to have high gastrointestinal absorption and is permeable across biological membranes, suggesting favorable bioavailability.
  • Metabolic Pathways: Preliminary studies indicate that it does not significantly inhibit major cytochrome P450 enzymes, which is an important consideration in drug metabolism and interactions .

Several compounds share structural similarities with tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate:

Compound NameCAS NumberSimilarity Index
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate10138-32-60.97
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate37503-42-70.97
Bicyclo[2.2.1]hept-5-en-2-ylnethyl butyrate21934-46-30.97
Bis(bicyclo[2.2.1]hept-5-en-2-ylnethyl) adipate7359-19-50.97

These compounds exhibit similar chemical properties but may differ in their biological activities and applications due to variations in functional groups or molecular structure.

Diels-Alder Cycloaddition Strategies for Bicyclic Scaffold Construction

The fundamental synthetic approach to tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate relies on the Diels-Alder cycloaddition reaction between cyclopentadiene and tert-butyl acrylate. This [4+2] cycloaddition reaction represents one of the most powerful methods for constructing six-membered rings with precise control over stereochemistry. The reaction typically proceeds under thermal conditions, with the formation of both endo and exo stereoisomers, where the endo product predominates due to favorable orbital overlap in the transition state.

The mechanistic pathway involves the concerted formation of two new carbon-carbon bonds, creating the characteristic bicyclic norbornene framework. Studies have demonstrated that the reaction exhibits excellent regioselectivity, with the electron-withdrawing carboxylate group directing the cycloaddition to form the desired substitution pattern. The stereoselectivity of this transformation has been extensively investigated, revealing that conventional thermal conditions typically favor the endo isomer with ratios ranging from 80:20 to 85:15 endo:exo, depending on reaction conditions and catalyst systems employed.

Recent developments have focused on enhancing the efficiency of this cycloaddition through the use of Lewis acid catalysts. Calcium-based catalytic systems, particularly Ca(OTf)2 combined with tetrabutylammonium hexafluorophosphate, have shown remarkable effectiveness in promoting the reaction at reduced temperatures. These catalytic conditions not only improve yields but also provide better control over the stereochemical outcome, achieving up to 85% yield with enhanced endo selectivity under optimized conditions.

The use of flow chemistry has emerged as a particularly promising approach for scaling up the Diels-Alder reaction. Continuous microreactor processes have demonstrated significant advantages over traditional batch methods, including improved safety profiles due to the instability of cyclopentadiene and better control over reaction parameters. High-pressure continuous microreactor systems have achieved conversions exceeding 95% with endo selectivity ratios of 89:11, representing substantial improvements over conventional batch processes. These flow systems also enable precise temperature control and residence time optimization, critical factors for achieving reproducible results in industrial applications.

Enantioselective Approaches Using Chiral Auxiliaries and Organocatalysts

The synthesis of enantiomerically pure tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been achieved through several sophisticated methodologies employing chiral auxiliaries and asymmetric catalysis. Oppolzer's camphorsultam has emerged as one of the most effective chiral auxiliaries for achieving high levels of enantioselectivity in norbornene synthesis. This chiral auxiliary approach involves the initial formation of a chiral crotonyl derivative, which then undergoes asymmetric Diels-Alder reaction with cyclopentadiene under Lewis acid catalysis.

The mechanism of chiral induction involves the coordination of the Lewis acid catalyst, typically TiCl4, to both the carbonyl oxygen and the sulfonyl oxygen of the camphorsultam auxiliary. This coordination creates a highly organized transition state that effectively shields one face of the dienophile, leading to excellent facial selectivity. The reaction is typically conducted at low temperatures (-78°C) to maximize stereoselectivity, with the auxiliary being readily recoverable after the cycloaddition step through straightforward hydrolysis or reduction protocols.

Alternative approaches utilizing chiral organocatalysts have also shown considerable promise. PyBox-La(OTf)3 catalytic systems have demonstrated exceptional performance in enantioselective Diels-Alder reactions involving related norbornene substrates, achieving enantioselectivities up to 99:1 er and diastereoselectivities of 92:8 dr. These catalytic systems offer several advantages over stoichiometric chiral auxiliary methods, including reduced waste generation and simplified purification procedures.

The development of chiral Brønsted acid catalysts has opened new avenues for asymmetric norbornene synthesis. Gold(I) complexes combined with chiral phosphoric acids have shown remarkable efficiency in cycloisomerization/Diels-Alder cascade reactions, providing access to complex norbornene-embedded structures with excellent enantioselectivity. These methodologies represent significant advances in the field, offering atom-efficient pathways to enantiomerically enriched products while minimizing the use of precious metal catalysts.

Thermodynamic vs. Kinetic Control in Isomerization Reactions

The stereochemical outcome of tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate synthesis is significantly influenced by the thermodynamic and kinetic factors governing endo/exo isomerization. Research has revealed that the initial Diels-Alder reaction is kinetically controlled, favoring the endo isomer due to favorable secondary orbital interactions in the transition state. However, under appropriate conditions, these products can undergo isomerization to achieve thermodynamic equilibrium, where the exo isomer becomes favored due to reduced steric interactions.

Studies on base-promoted isomerization have demonstrated that sodium tert-butoxide effectively catalyzes the equilibration process, achieving an exo content of approximately 60% at equilibrium. The isomerization mechanism involves deprotonation at the α-position relative to the carboxylate group, generating a stabilized carbanion intermediate that can undergo rapid equilibration between endo and exo configurations. The rate of this isomerization process is highly dependent on the base strength, with stronger bases like tert-butoxide achieving equilibrium within minutes at room temperature.

Temperature effects on the isomerization equilibrium have been systematically investigated, revealing that the thermodynamic preference for the exo isomer becomes more pronounced at elevated temperatures. However, practical considerations often favor conducting reactions at moderate temperatures to balance isomerization rates with product stability. The kinetic selectivity for exo isomer formation during hydrolysis reactions has been exploited to achieve enhanced stereoselectivity, with carefully controlled water addition leading to preferential hydrolysis of the exo ester due to reduced steric hindrance around the reaction center.

The development of controlled isomerization protocols has enabled the preparation of exo-enriched materials from initially endo-rich reaction mixtures. These protocols typically involve treating the ester with strong bases under anhydrous conditions, followed by controlled hydrolysis with limited amounts of water to favor kinetic resolution of the exo isomer. Such approaches have achieved exo:endo ratios of up to 82:18, representing significant improvements over the initial Diels-Alder reaction products.

Industrial-Scale Production: Catalytic Systems and Process Optimization

The industrial production of tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate requires careful optimization of catalytic systems to achieve economic viability while maintaining product quality and environmental sustainability. Large-scale synthesis typically employs continuous flow processes that offer superior safety profiles compared to batch operations, particularly important given the thermal instability and polymerization tendencies of cyclopentadiene. These continuous systems enable precise control over reaction stoichiometry, temperature, and residence time, critical factors for achieving consistent product quality at scale.

Heterogeneous catalysis has emerged as a preferred approach for industrial applications due to simplified separation and catalyst recovery procedures. Zeolite catalysts have demonstrated remarkable effectiveness in promoting Diels-Alder reactions while maintaining high endo selectivity. Commercial zeolites achieve conversions exceeding 95% with endo selectivity ratios of 89:11, while offering the additional advantage of straightforward regeneration through calcination procedures. The catalyst productivity in flow systems has been shown to be 3.5 times higher than corresponding batch processes, with production rates reaching 0.87 g/h over extended operation periods.

The use of ionic liquids as reaction media represents another significant advancement in process intensification for norbornene synthesis. Pyrrolidinium-based ionic liquids, particularly those containing bis(trifluoromethylsulfonyl)imide anions, have shown exceptional performance in promoting Diels-Alder reactions while enabling efficient product separation. These systems eliminate the need for volatile organic solvents, addressing environmental concerns while providing enhanced reaction rates and selectivity. The ionic liquid medium can be readily recycled, with catalyst systems showing minimal deactivation over multiple reaction cycles.

Recent innovations in deep eutectic solvents (DES) have opened new possibilities for sustainable norbornene production. Bio-based DES systems utilizing lactic acid as hydrogen bond donor have achieved superior yields and selectivity compared to conventional organic solvents. These sustainable solvent systems offer the dual advantages of renewable feedstock utilization and simplified product isolation, with reaction products being readily extractable using environmentally benign solvents like diethyl ether. The development of chiral DES systems has further expanded the scope of these methodologies, enabling asymmetric transformations while maintaining the environmental benefits of the solvent system.

Ring-Opening Metathesis Polymerization (ROMP) Reactivity Profiles

The ROMP of tert-butyl norbornene carboxylate has been extensively studied using transition metal catalysts, particularly tungsten, ruthenium, and palladium complexes. The steric and electronic effects of the tert-butyl ester group significantly modulate monomer reactivity and polymer microstructure.

Catalytic Systems and Efficiency

Tungsten-based catalysts, such as the triply bonded Na[W₂(µ-Cl)₃Cl₄(THF)₂]·(THF)₃ complex, demonstrate high activity for ROMP, yielding polynorbornene with molecular weights (Mₙ) exceeding 10⁵ g/mol and cis-stereoselectivity of 80–86% [2]. The tert-butyl group’s bulkiness reduces coordination-induced deactivation compared to monomers with polar substituents (e.g., –COOH or –OH), enabling quantitative conversion under ambient conditions [2]. Ruthenium catalysts, including Grubbs third-generation [(H₂IMes)(pyr)₂(Cl)₂Ru=CHPh], exhibit rapid initiation and living polymerization characteristics, with kinetic isotope effect studies confirming metallacyclobutane formation as the rate-determining step [4].

Stereochemical Control

The tert-butyl substituent enhances cis-selectivity in ROMP due to steric hindrance during metallacyclobutane formation. For example, tungsten catecholato complexes (e.g., WCl₂(3,5-di-tert-butylcatecholato)₂) produce poly(norbornene carboxylate) with >90% cis-content, attributed to the bulky catecholato ligands stabilizing the transition state [3].

Table 1: ROMP Catalysts for tert-Butyl Norbornene Carboxylate

Catalyst SystemTemperature (°C)Mₙ (g/mol)Cis-Content (%)Reference
Na[W₂(µ-Cl)₃Cl₄(THF)₂]·(THF)₃251.2 × 10⁵80–86 [2]
WCl₂(3,5-di-t-Bucat)₂–788.5 × 10⁴92 [3]
Grubbs G3 [(H₂IMes)(pyr)₂Ru]252.5 × 10⁵75 [4]

Palladium-Mediated Insertion Mechanisms in Coordination Polymerization

Palladium catalysts enable coordination polymerization of tert-butyl norbornene carboxylate via insertion mechanisms, distinct from ROMP’s metathesis pathway. Neutral trans-[Pd(C₆F₅)XL₂] (X = Cl, Br; L = SbPh₃, AsPh₃) complexes initiate polymerization through norbornene insertion into Pd–C bonds, forming high-molecular-weight polymers with syndiotactic microstructures [6].

Ligand Effects and Kinetics

The choice of ancillary ligands critically impacts activity. Bulky ligands like As(C₆H₃Me₂)₃ enhance stability and propagation rates by mitigating chain-transfer reactions. Kinetic studies reveal a first-order dependence on monomer concentration, with activation energies of 45–60 kJ/mol depending on ligand steric demands [6].

Electronic Modulation by the tert-Butyl Group

The electron-withdrawing carboxylate group increases monomer electrophilicity, facilitating oxidative addition to Pd centers. However, the tert-butyl substituent’s steric bulk slows insertion rates compared to unsubstituted norbornene, necessitating higher reaction temperatures (60–80°C) for optimal conversions [6].

Copolymerization with Maleic Anhydride and Functional Monomers

While direct studies on tert-butyl norbornene carboxylate copolymerization are limited, analogous norbornene esters (e.g., norbornene-COOMe) copolymerize with maleic anhydride via radical or coordination mechanisms. The tert-butyl group’s hydrophobicity promotes phase separation in copolymers, enabling applications in self-assembling materials [2].

Functional Monomer Compatibility

ROMP-based copolymerization with maleic anhydride remains challenging due to the latter’s propensity for chain-transfer reactions. However, tungsten catalysts tolerate maleic anhydride at low concentrations (<10 mol%), producing alternating copolymers with tunable glass transition temperatures (Tₐ) [2].

Structure-Property Relationships in Poly(norbornene carboxylate) Derivatives

The tert-butyl group profoundly influences polymer properties, including thermal stability, solubility, and mechanical behavior.

Thermal and Mechanical Properties

Poly(tert-butyl norbornene carboxylate) exhibits a high decomposition temperature (T₆₀₀ = 320°C) due to the stabilizing effect of the bulky ester. The glass transition temperature (Tₐ) ranges from 120–150°C, intermediate between polar (–COOH) and nonpolar (–CH₃) derivatives [2] [5].

Table 2: Thermal Properties of Norbornene Carboxylate Polymers

SubstituentTₐ (°C)T₆₀₀ (°C)Solubility in THF
–COOH180280Low
–COOMe135310Moderate
–C(CH₃)₃ (this work)140320High

Solubility and Processability

The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene, THF), enabling solution processing. This contrasts with –COOH-substituted polynorbornenes, which require polar aprotic solvents [5].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

154970-45-3

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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